Bisphenol B Monobenzyl Ether-beta-D-glucuronide
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Overview
Description
Bisphenol B Monobenzyl Ether-beta-D-glucuronide is a chemical compound with the molecular formula C29H32O8 and a molecular weight of 508.56 . It is a derivative of Bisphenol B, where a benzyl ether group is attached to the beta-D-glucuronide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol B Monobenzyl Ether-beta-D-glucuronide typically involves the reaction of Bisphenol B with benzyl chloride in the presence of a base, followed by glucuronidation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Bisphenol B Monobenzyl Ether-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions typically result in the formation of ethers or esters .
Scientific Research Applications
Bisphenol B Monobenzyl Ether-beta-D-glucuronide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme activity and metabolic pathways.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Bisphenol B Monobenzyl Ether-beta-D-glucuronide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Another bisphenol derivative with similar chemical properties but different biological effects.
Bisphenol S: A sulfonated derivative of bisphenol with distinct chemical and biological properties.
Bisphenol F: A bisphenol derivative with a different substitution pattern on the aromatic ring.
Uniqueness
Bisphenol B Monobenzyl Ether-beta-D-glucuronide is unique due to its specific glucuronide moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in certain scientific research applications where other bisphenol derivatives may not be suitable.
Properties
Molecular Formula |
C29H32O8 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[4-[2-(4-phenylmethoxyphenyl)butan-2-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C29H32O8/c1-3-29(2,19-9-13-21(14-10-19)35-17-18-7-5-4-6-8-18)20-11-15-22(16-12-20)36-28-25(32)23(30)24(31)26(37-28)27(33)34/h4-16,23-26,28,30-32H,3,17H2,1-2H3,(H,33,34)/t23-,24-,25+,26-,28+,29?/m1/s1 |
InChI Key |
YPHUDBKJXXJPLP-ZBTXNHNYSA-N |
Isomeric SMILES |
CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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